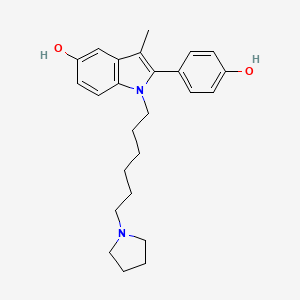

2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol

Description

IUPAC Naming and Systematic Classification

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature conventions that reflect its structural complexity. The complete IUPAC name, 2-(4-hydroxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylhexyl)indol-5-ol, systematically describes each structural component in accordance with established naming protocols. The nomenclature begins with the indole core structure, which serves as the parent heterocyclic system, and proceeds to identify substituents at specific positions according to their priority and attachment points.

The systematic classification places this compound within the broader category of indole derivatives, specifically as a polysubstituted indole containing both aromatic and aliphatic substituents. Within chemical databases, the compound is assigned multiple identification codes including PubChem Compound Identifier 130936, Chemical Abstracts Service number 127451-69-8, and the research designation ZK 119010. The compound's classification as an indole derivative positions it within a significant class of heterocyclic compounds that demonstrate diverse biological and chemical properties.

Alternative naming systems provide additional descriptive approaches to the compound's identification. The systematic name 1H-Indol-5-ol, 2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)- represents the Chemical Abstracts indexing convention. This alternative nomenclature emphasizes the indol-5-ol core structure while systematically enumerating the substituent groups at positions 1, 2, and 3 of the indole ring system.

The compound's integration into various chemical classification systems demonstrates its significance within pharmaceutical and research contexts. The Unique Ingredient Identifier 80Z22M837F provides regulatory tracking capabilities, while the ChEMBL identifier CHEMBL46903 facilitates database searching within medicinal chemistry resources. These multiple identification systems ensure comprehensive cataloguing and retrieval capabilities across diverse scientific databases and regulatory frameworks.

Molecular Formula and Substituent Analysis

The molecular formula C25H32N2O2 provides quantitative information about the compound's atomic composition, indicating a substantial organic molecule with 25 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This composition yields a molecular weight of 392.5 grams per mole, positioning the compound within the range typical of complex pharmaceutical intermediates and bioactive molecules. The exact mass determination of 392.246378268 Da provides precision necessary for mass spectrometric identification and analysis.

Detailed substituent analysis reveals the compound's structural complexity through examination of its functional groups and their spatial arrangements. The 4-hydroxyphenyl substituent at position 2 of the indole ring contributes both aromatic character and hydrogen bonding capability through its phenolic hydroxyl group. This substituent represents a para-hydroxylated benzene ring that extends the overall aromatic system while introducing polar functionality that influences solubility and intermolecular interactions.

The methyl group positioned at carbon 3 of the indole core provides a simple alkyl substituent that influences both steric and electronic properties of the molecule. Despite its apparent simplicity, this methyl substitution affects the overall molecular conformation and may influence biological activity through steric hindrance or electronic donation effects. The positioning of this methyl group adjacent to the 4-hydroxyphenyl substituent creates potential for intramolecular interactions that may stabilize specific conformational arrangements.

The 6-(1-pyrrolidinyl)hexyl chain attached to the nitrogen atom at position 1 represents the most complex substituent within the molecular structure. This aliphatic chain consists of a six-carbon linear alkyl spacer terminated by a pyrrolidine ring system, creating a significant extension of the molecular framework that introduces both conformational flexibility and additional nitrogen functionality. The pyrrolidine ring provides a five-membered saturated heterocycle that contributes to the compound's overall three-dimensional structure and potential binding interactions.

| Structural Component | Position | Molecular Contribution | Functional Properties |

|---|---|---|---|

| Hydroxyphenyl group | C-2 | C7H5O | Aromatic, hydrogen bonding |

| Methyl group | C-3 | CH3 | Electron donating, steric |

| Pyrrolidinylhexyl chain | N-1 | C10H20N | Flexible, basic nitrogen |

| Indole core | Parent | C8H6N | Aromatic heterocycle |

| Hydroxyl group | C-5 | OH | Hydrogen bonding, polar |

Stereochemical Features and Conformational Isomerism

The stereochemical analysis of 2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol reveals significant conformational complexity arising from the flexible aliphatic chain and multiple rotatable bonds within the molecular structure. The compound contains eight rotatable bonds, as determined through computational analysis, which contribute to extensive conformational diversity and multiple energetically accessible molecular arrangements.

Conformational isomerism in this compound primarily arises from rotation about single bonds within the 6-(1-pyrrolidinyl)hexyl chain attached to the indole nitrogen. Each carbon-carbon bond within the hexyl spacer allows rotation that generates different spatial arrangements of the pyrrolidine terminus relative to the indole core system. These conformational changes occur without breaking chemical bonds, representing interconvertible states that exist in dynamic equilibrium under normal conditions.

The conformational preferences of the molecule are influenced by several factors including steric interactions between substituents, potential intramolecular hydrogen bonding, and electronic effects arising from the aromatic systems. The pyrrolidine ring adopts envelope or twist conformations that minimize ring strain while positioning the nitrogen atom for optimal geometric arrangements. The flexibility of the hexyl chain allows the pyrrolidine group to adopt various orientations relative to the indole plane, creating numerous low-energy conformational states.

Computational conformational analysis through potential energy surface scanning identifies multiple stable conformers that differ in their spatial arrangements. The most stable conformations typically involve extended chain arrangements that minimize steric clashes between the pyrrolidine ring and the substituted indole core. However, more compact conformations may be stabilized through intramolecular interactions, particularly involving the hydroxyl groups present at positions 4 of the phenyl ring and position 5 of the indole core.

The conformational behavior significantly influences the compound's physical properties including solubility, crystallization behavior, and potential biological activity. Different conformers may exhibit varying degrees of molecular polarity depending on the orientation of polar functional groups, while steric accessibility of binding sites may change dramatically with conformational rearrangements. Understanding these conformational preferences provides crucial insight into the compound's behavior in solution and solid-state environments.

Computational Modeling of Electronic Structure

Electronic structure calculations provide detailed insights into the molecular orbital characteristics, charge distribution, and reactivity patterns of this compound. Density functional theory calculations utilizing the B3LYP functional and 6-311++G(d,p) basis set reveal fundamental electronic properties that govern the compound's chemical behavior and potential interactions. These computational approaches enable prediction of molecular properties that are difficult to measure experimentally while providing theoretical frameworks for understanding structure-activity relationships.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide critical information about the compound's electronic characteristics and potential reactivity. Computational analysis indicates that the indole aromatic system contributes significantly to both frontier molecular orbitals, with the extended π-conjugation influencing the overall electronic distribution. The hydroxyl substituents introduce electron-donating effects that raise the energy of occupied orbitals while potentially stabilizing positive charge development during chemical reactions.

Molecular electrostatic potential surface calculations reveal the spatial distribution of electronic charge throughout the molecule, identifying regions of electron density and electron deficiency that influence intermolecular interactions. The hydroxyl groups at positions 4 and 5 create localized regions of negative electrostatic potential that may serve as hydrogen bond acceptor sites, while the pyrrolidine nitrogen introduces basic character that influences protonation behavior and ionic interactions.

The computational modeling extends to analysis of vibrational frequencies and normal modes that provide theoretical validation of experimental spectroscopic data. Calculated infrared absorption frequencies show good agreement with experimental measurements, confirming the accuracy of the computational model and enabling assignment of specific vibrational modes to molecular motions. These calculations facilitate interpretation of experimental spectra while providing predictive capabilities for related compounds.

Electronic structure calculations also enable investigation of excited state properties and electronic transitions that influence the compound's optical characteristics. Time-dependent density functional theory calculations predict absorption wavelengths and oscillator strengths for electronic transitions, providing theoretical support for experimental ultraviolet-visible spectroscopic measurements. The aromatic indole and phenyl systems contribute significantly to the compound's chromophoric properties through π→π* electronic transitions.

| Computational Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Molecular Weight | 392.5 g/mol | Direct calculation | Mass spectrometric identification |

| Rotatable Bonds | 8 | Structural analysis | Conformational flexibility |

| Hydrogen Bond Donors | 2 | Electronic structure | Intermolecular interactions |

| Hydrogen Bond Acceptors | 3 | Electronic structure | Solubility prediction |

| XLogP3-AA | 5.2 | Partition coefficient | Lipophilicity assessment |

Properties

CAS No. |

127451-69-8 |

|---|---|

Molecular Formula |

C25H32N2O2 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylhexyl)indol-5-ol |

InChI |

InChI=1S/C25H32N2O2/c1-19-23-18-22(29)12-13-24(23)27(25(19)20-8-10-21(28)11-9-20)17-5-3-2-4-14-26-15-6-7-16-26/h8-13,18,28-29H,2-7,14-17H2,1H3 |

InChI Key |

SACIXOLGIWUXTG-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |

Other CAS No. |

127451-69-8 |

Synonyms |

2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol ZK 119010 ZK-119010 |

Origin of Product |

United States |

Chemical Reactions Analysis

ZK-119010 undergoes several types of chemical reactions, including:

Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.

Substitution: The compound can undergo substitution reactions, particularly involving the sulfamoyloxy groups.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

ZK-119010 has been extensively studied for its applications in various scientific fields:

Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.

Biology: ZK-119010’s role as an estrogen receptor antagonist has implications for understanding hormone signaling pathways.

Mechanism of Action

ZK-119010 exerts its effects primarily through two mechanisms:

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at position 1 of the indole core. These modifications influence physicochemical properties and bioactivity:

Key Observations:

- Substituent Size and Polarity : Compound C’s bulky azepin-ethoxy-methoxyphenylmethyl group increases polar surface area (PSA: 67.09) compared to Compound A, which may reduce blood-brain barrier permeability .

HDAC Inhibition and Antiproliferative Effects

- Compound A is implicated in histone deacetylase (HDAC) inhibition, as evidenced by its role in increasing histone H3 and tubulin acetylation levels in breast cancer cells (MCF7) . Three analogs in this class demonstrated significant antiproliferative effects (IC50 < 10 µM), though specific data for Compound A remain under investigation.

- Compound C ’s larger substituent may hinder HDAC active-site binding, reducing efficacy compared to Compound A .

Antioxidant and Ischemia-Targeting Activity

- Compound E (3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol): Synthesized via click chemistry (30% yield), this triazole-containing analog showed antioxidant properties in ischemia models . Its triazole linker enhances stability but reduces lipophilicity compared to Compound A’s pyrrolidinylhexyl chain.

Physicochemical Properties

Key Insights:

- Solubility : Compound A’s pyrrolidinylhexyl chain balances lipophilicity and polarity, improving bioavailability over Compound B and C.

- Acid-Base Properties : Predicted pKa values (~10.1) suggest deprotonation at physiological pH, enhancing interaction with negatively charged biological targets .

Biological Activity

2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol, commonly referred to as ZK-119010, is a synthetic compound developed initially by Bayer Schering Pharma AG. It has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of ZK-119010, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C25H32N2O2

- Molecular Weight : 392.5 g/mol

- CAS Number : 127451-69-8

- IUPAC Name : this compound

ZK-119010 functions primarily as an estrogen receptor antagonist and an RNA polymerase inhibitor . Its structure allows it to interact with estrogen receptors, thereby inhibiting estrogen-mediated signaling pathways which are crucial in the development and progression of hormone-dependent cancers, particularly breast cancer.

Anticancer Activity

ZK-119010 has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies assessing its anticancer efficacy:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 0.75 | Induced apoptosis and inhibited metastasis |

| HeLa (Cervical) | 1.82 | Cytotoxic effects observed |

| A549 (Lung) | 0.58 | High cytotoxicity |

| DU-145 (Prostate) | 0.69 | Significant growth inhibition |

These results indicate that ZK-119010 exhibits potent antiproliferative activity across multiple cancer types, with a particular emphasis on its effects against breast cancer cells.

Mechanisms of Anticancer Action

The anticancer effects of ZK-119010 can be attributed to several mechanisms:

- Induction of Apoptosis : ZK-119010 triggers programmed cell death in cancer cells, which is critical for eliminating malignant cells.

- Inhibition of Metastasis : The compound has demonstrated the ability to reduce the metastatic potential of cancer cells, particularly in breast cancer models.

- Estrogen Receptor Modulation : By antagonizing estrogen receptors, ZK-119010 disrupts estrogen-driven proliferation in hormone-sensitive tumors.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in clinical applications:

- A study published in PubMed explored the synthesis and evaluation of ZK-119010 derivatives, confirming their enhanced cytotoxicity against various cancer cell lines compared to the parent compound.

- Another investigation focused on the compound's role as an RNA polymerase inhibitor, suggesting it may affect transcriptional regulation in cancer cells, further enhancing its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.